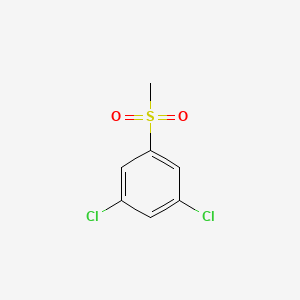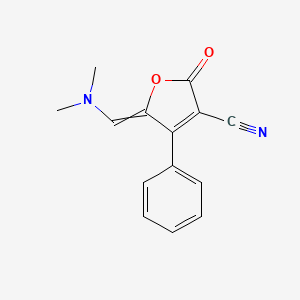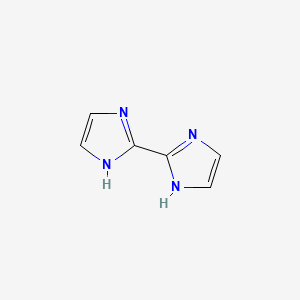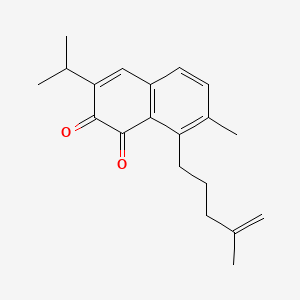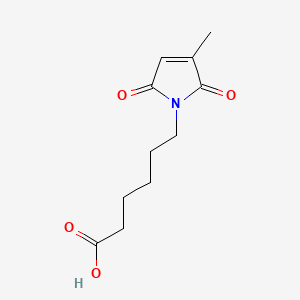
epsilon-N-Citraconylaminocaproate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epsilon-N-Citraconylaminocaproate (ENCC) is a compound with the molecular formula C11H15NO4 . It has gained interest in the scientific community due to its biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
ENCC contains a total of 31 bonds, including 16 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 imide (-thio), and 1 hydroxyl group .Physical And Chemical Properties Analysis
ENCC has a molecular weight of 225.24 g/mol. It contains 31 bonds, including 16 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 imide (-thio), and 1 hydroxyl group .科学的研究の応用
Application in Electromagnetically Induced Transparency (EIT) Devices
Specific Scientific Field
Optics and Photonics
Summary of the Application
The compound is used in the development of all-dielectric metasurfaces composed of silicon cuboid etched with two rectangular holes into a unit cell and periodically arranged on a SiO2 substrate .
Methods of Application or Experimental Procedures
By breaking the C2 rotational symmetry of the unit cell, a high-Q factor EIT and double quasi-BIC resonant modes are excited at 1224.3, 1251.9 and 1299.6 nm with quality factors of 7604, 10064 and 15503, respectively . The EIT window can be successfully modulated with transmission intensity from 90% to 5% and modulation depths ranging from -17 to 24 dB at 1200-1250 nm by integrating the metasurface with an epsilon-near-zero (ENZ) material indium tin oxide (ITO) film .
Summary of the Results or Outcomes
The findings pave the way for the development of applications such as optical switches and modulators with many potential applications in nonlinear optics, filters, and multichannel biosensors .
Application in Nonlinear Optical Effects
Specific Scientific Field
Photonics
Summary of the Application
The compound is used in the development of materials with very large nonlinear responses, whose optical properties can be dramatically changed with a low-power optical field .
Methods of Application or Experimental Procedures
The compound is used in the development of materials with a vanishing permittivity, known as epsilon-near-zero (ENZ) materials, which exhibit unprecedented ultrafast nonlinear efficiencies within sub-wavelength propagation lengths .
Summary of the Results or Outcomes
The development of these materials is a crucial step towards applications that require lower powers and smaller footprints .
Application in Graphene Plasmon Excitation
Specific Scientific Field
Nanophotonics and Plasmonics
Summary of the Application
The compound is used in the development of graphene plasmons, which have attracted significant attention due to their tunability, potentially long propagation lengths, and ultra-compact wavelengths .
Methods of Application or Experimental Procedures
The compound is used in a method that alleviates technological strain through the use of a practical substrate whose low and negative dielectric function naturally enlarges the graphene polariton wavelength to more manageable levels .
Summary of the Results or Outcomes
Application in Electromagnetic Shielding
Specific Scientific Field
Electromagnetic Materials
Summary of the Application
The compound is used in the development of metacomposites with low-dispersion weakly negative permittivity and freely tuned response characteristics, which are promising for high-performance electromagnetic shielding .
Methods of Application or Experimental Procedures
The compound is used in the development of monolayer graphene/CaCu3Ti4O12 (MLGR/CCTO) nanocomposites, which exhibit ε’ -negative properties at 100 MHz-1 GHz region, along with the percolation effect, dielectric loss, and impedance character .
特性
IUPAC Name |
6-(3-methyl-2,5-dioxopyrrol-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-7-9(13)12(11(8)16)6-4-2-3-5-10(14)15/h7H,2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUUOOAJTRWHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200936 |
Source


|
| Record name | epsilon-N-Citraconylaminocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
epsilon-N-Citraconylaminocaproate | |
CAS RN |
52898-20-1 |
Source


|
| Record name | epsilon-N-Citraconylaminocaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052898201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-N-Citraconylaminocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

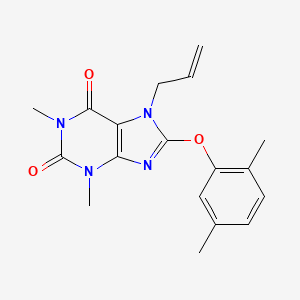
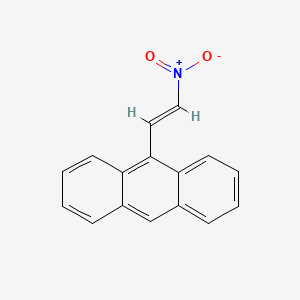
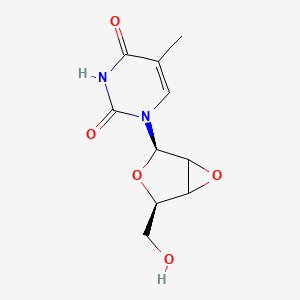
![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)
![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)
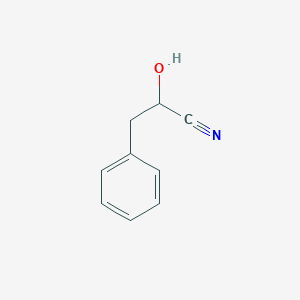
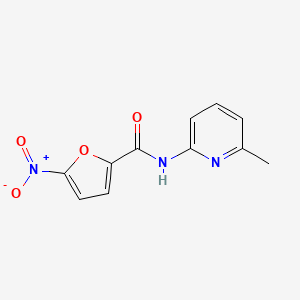
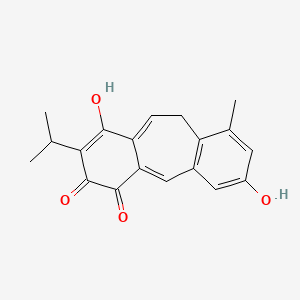
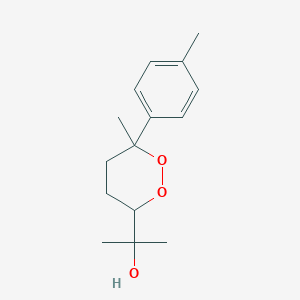
![(1R,15S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1206584.png)
